PROTAC CDK2/9 Degrader-1
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Overview
Description
PROTAC CDK2/9 Degrader-1 is a potent dual degrader targeting cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which leverages the ubiquitin-proteasome system to selectively degrade target proteins. This compound has shown significant potential in inhibiting the proliferation of cancer cells, particularly in prostate cancer .
Preparation Methods
The synthesis of PROTAC CDK2/9 Degrader-1 involves the conjugation of a CDK inhibitor with a cereblon ligand. The synthetic route typically includes the following steps:
Synthesis of the CDK inhibitor: This involves the preparation of a small molecule that can effectively inhibit CDK2 and CDK9.
Synthesis of the cereblon ligand: This step involves the preparation of a ligand that can bind to the cereblon E3 ubiquitin ligase.
Conjugation: The final step is the conjugation of the CDK inhibitor with the cereblon ligand through a linker.
Chemical Reactions Analysis
PROTAC CDK2/9 Degrader-1 undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions can occur at the functional groups present in the CDK inhibitor and cereblon ligand.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
PROTAC CDK2/9 Degrader-1 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of protein degradation and the role of CDKs in cell cycle regulation.
Biology: This compound is used to investigate the biological functions of CDK2 and CDK9 in various cellular processes.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of cancers, particularly those that are resistant to traditional CDK inhibitors.
Industry: In the pharmaceutical industry, this compound is used in the development of new cancer therapies and in the study of drug resistance mechanisms
Mechanism of Action
PROTAC CDK2/9 Degrader-1 exerts its effects by inducing the degradation of CDK2 and CDK9. The mechanism involves the formation of a ternary complex between the CDK inhibitor, the cereblon E3 ubiquitin ligase, and the target CDKs. This complex facilitates the ubiquitination and subsequent proteasomal degradation of CDK2 and CDK9. By degrading these kinases, this compound effectively blocks the cell cycle in the S and G2/M phases, thereby inhibiting cell proliferation .
Comparison with Similar Compounds
PROTAC CDK2/9 Degrader-1 is unique in its dual-targeting capability. Similar compounds include:
Palbociclib: A selective inhibitor of CDK4 and CDK6, used in the treatment of breast cancer.
Abemaciclib: Another CDK4/6 inhibitor with antitumor activity.
Ribociclib: A CDK4/6 inhibitor used in combination with hormone therapy for breast cancer treatment.
Dinaciclib: A CDK inhibitor targeting CDK1, CDK2, CDK5, and CDK9
Compared to these compounds, this compound offers the advantage of targeted protein degradation, which can lead to more effective and sustained inhibition of CDK2 and CDK9 activity.
Properties
IUPAC Name |
N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H41N13O7/c54-30(42-15-14-41-27-3-1-2-25-33(27)40(60)53(39(25)59)29-8-9-31(55)49-37(29)57)10-11-32(56)52-18-16-51(17-19-52)21-23-4-6-24(7-5-23)47-38(58)34-28(20-46-50-34)48-36-26-12-13-43-35(26)44-22-45-36/h1-7,12-13,20,22,29,41H,8-11,14-19,21H2,(H,42,54)(H,46,50)(H,47,58)(H,49,55,57)(H2,43,44,45,48) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYMZSSAIDEFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCC(=O)N4CCN(CC4)CC5=CC=C(C=C5)NC(=O)C6=C(C=NN6)NC7=NC=NC8=C7C=CN8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H41N13O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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